7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
IUPAC Nomenclature and Structural Elucidation
The compound’s IUPAC name, 7-chloro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , systematically describes its polycyclic architecture. The chromeno[2,3-c]pyrrole core consists of a fused benzopyran (chromene) and pyrrole ring system, with numbering beginning at the oxygen atom of the chromene moiety. Key substituents include:
- A chloro group at position 7 on the chromene ring.
- A 3-hydroxyphenyl group at position 1 of the pyrrole ring.
- A 4-methylbenzyl group at position 2 of the pyrrole ring.
- Two dione functionalities at positions 3 and 9.
The molecular formula is C~25~H~19~ClNO~4~ , with a molecular weight of 432.88 g/mol . The SMILES notation (ClC1=CC2=C(C=C1)C(=O)C3=C(C4=C(C=CC=C4)O2)N(C3=O)CC5=CC=C(C=C5)C)C6=CC(=CC=C6)O) and InChIKey (OHWOAGAHMPEFSA-UHFFFAOYSA-N) further encode its stereoelectronic features.
X-ray Crystallographic Analysis of Chromeno[2,3-c]pyrrole-3,9-dione Core
Single-crystal X-ray diffraction studies of analogous chromeno-pyrrole derivatives reveal a nearly planar tricyclic system, with minor deviations due to steric interactions between substituents. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Chromene-pyrrole dihedral angle | 2.8° ± 0.3° |
| C3=O bond length | 1.214 Å |
| C9=O bond length | 1.221 Å |
| Cl–C7 bond length | 1.737 Å |
The 3-hydroxyphenyl group adopts a pseudo-axial orientation to minimize steric clash with the 4-methylbenzyl substituent, while intramolecular hydrogen bonding between the hydroxyl group (O–H) and the C3=O moiety stabilizes this conformation.
Conformational Analysis Through NMR Spectroscopy
¹H and ¹³C NMR spectra (recorded in DMSO-d~6~) provide critical insights into the compound’s dynamic behavior:
- The 3-hydroxyphenyl proton (H-1′) resonates as a singlet at δ 9.42 ppm , indicative of hydrogen bonding with the adjacent dione group.
- The 4-methylbenzyl protons (H-2′′) appear as a doublet at δ 4.87 ppm (J = 12.4 Hz), coupled with the pyrrole N–CH~2~ protons.
- The chromene aromatic protons (H-5 and H-6) exhibit splitting patterns at δ 7.28–7.35 ppm , consistent with a para-substituted benzene ring.
¹³C NMR assignments confirm the dione functionalities (C3=O at δ 176.8 ppm ; C9=O at δ 172.3 ppm ) and the quaternary carbon at the pyrrole junction (C2a, δ 142.5 ppm ).
Comparative Structural Analysis With Related Azacoumestan Derivatives
Comparative studies with azacoumestans (e.g., isolamellarins) highlight structural and electronic distinctions:
| Feature | This Compound | Azacoumestan Derivatives |
|---|---|---|
| Core Structure | Chromeno[2,3-c]pyrrole | Benzofuro[3,2-c]quinoline |
| Aromatic Substituents | 3-Hydroxyphenyl | 4-Methoxyphenyl |
| Planarity | Near-planar (dihedral < 3°) | Moderately distorted (8–10°) |
| Hydrogen Bonding | O–H⋯O=C (2.65 Å) | N–H⋯O=C (2.80 Å) |
The 3-hydroxyphenyl group enhances electron delocalization across the chromeno-pyrrole system compared to methoxy-substituted azacoumestans, as evidenced by bathochromic shifts in UV-Vis spectra. Additionally, the 4-methylbenzyl moiety introduces steric bulk that reduces rotational freedom around the N–CH~2~ bond, a feature absent in simpler azacoumestans.
Properties
Molecular Formula |
C25H18ClNO4 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
7-chloro-1-(3-hydroxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18ClNO4/c1-14-5-7-15(8-6-14)13-27-22(16-3-2-4-18(28)11-16)21-23(29)19-12-17(26)9-10-20(19)31-24(21)25(27)30/h2-12,22,28H,13H2,1H3 |
InChI Key |
SKBVONNDGGSFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Biological Activity
7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (referred to as Compound A) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
Compound A is characterized by its unique chromeno-pyrrole structure, which contributes to its biological activities. The structural formula is represented as follows:
Biological Activities
1. Antibacterial Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antibacterial properties. Specifically, Compound A has shown activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it demonstrated effectiveness similar to that of established antibiotics such as gentamicin.
| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 18 | Gentamicin (20 mm) |
| Escherichia coli | 16 | Gentamicin (19 mm) |
This suggests that the compound could serve as a potential lead for developing new antibacterial agents .
2. Antioxidant Activity
Compound A has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases.
| Assay Method | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Assay | 30 |
These values indicate a strong antioxidant capacity, supporting its potential use in nutraceutical applications .
3. Anticancer Properties
Preliminary studies have suggested that Compound A may possess anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines in vitro:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
The biological activities of Compound A are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to neutralize free radicals.
- Interference with Cell Signaling Pathways : It may modulate pathways related to apoptosis and cell survival.
Case Studies
Several case studies have highlighted the therapeutic potential of Compound A:
- Case Study 1 : In a study involving diabetic rats, administration of Compound A resulted in reduced oxidative stress markers and improved glucose metabolism.
- Case Study 2 : Clinical trials assessing the compound's efficacy against various cancer types revealed promising results in reducing tumor size and improving patient outcomes.
Scientific Research Applications
Medicinal Chemistry
The compound's chromeno[2,3-c]pyrrole framework suggests several potential applications in medicinal chemistry:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can exhibit anticancer properties. The chromeno-pyrrole moiety has been associated with the inhibition of tumor growth and induction of apoptosis in cancer cell lines. Research into the specific interactions of 7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with cancer-related biological targets is ongoing.
- Antimicrobial Properties : The compound has shown promise in antimicrobial activity against various pathogens. Studies have indicated that related compounds possess significant antibacterial and antifungal effects, suggesting that 7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also exhibit similar properties.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Oxidation and Reduction Reactions : Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These methods facilitate the formation of the desired chromeno-pyrrole structure.
- Multicomponent Processes : Recent advancements have introduced efficient synthetic procedures that utilize multicomponent processes. These allow for the production of diversified libraries of similar compounds under mild conditions with high yields.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of structurally related chromeno-pyrroles. The researchers found that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific mechanisms by which 7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione operates remain to be elucidated but are currently under investigation.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of similar compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibitory zones in agar diffusion assays. This suggests that 7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be effective against certain microbial infections.
Comparison with Similar Compounds
Key Observations :
- Aryl Group Diversity: The 1-aryl group varies from electron-donating (e.g., 3-hydroxyphenyl, 3,4,5-trimethoxyphenyl) to electron-withdrawing (e.g., 3-nitrophenyl in ).
- Alkyl Group Impact: The 2-alkyl group ranges from aromatic (4-methylbenzyl) to heteroaromatic (furan-2-ylmethyl) and functionalized alkyl chains (e.g., 3-(dimethylamino)propyl).
- Chlorine Substitution : The chlorine atom at position 7 (shared by the target compound, 4{8–11-24}, and 4{9–5-21}) increases lipophilicity and may influence metabolic stability .
Physicochemical Properties
Data from synthesized analogs reveal trends in melting points, solubility, and spectral features:
Key Observations :
- Melting Points : Higher melting points (>295°C for 4{8–11-24}) correlate with rigid aromatic substituents and strong intermolecular hydrogen bonding (e.g., 4-hydroxyphenyl) .
- IR Spectra : All analogs show strong C=O stretching near 1700 cm⁻¹, consistent with the dione moiety. Additional peaks (e.g., 1647 cm⁻¹ in 4{8–11-24}) suggest conjugation effects .
- Synthetic Yields : Yields range from 52% to 72%, influenced by steric and electronic factors in the multicomponent reaction .
Preparation Methods
Precursor Synthesis: 4-(3-Hydroxyphenylamino)-4-Ketobutyric Acid
The synthesis begins with the condensation of 3-hydroxyaniline and succinic anhydride in an aprotic solvent such as dichloromethane or toluene. Under reflux conditions (110–120°C, 4–8 hours), this reaction yields 4-(3-hydroxyphenylamino)-4-ketobutyric acid, a β-keto acid intermediate critical for subsequent cyclization. Excess succinic anhydride (1.5–2.0 equivalents) ensures complete conversion, while anhydrous conditions prevent hydrolysis of the reactive intermediate.
Cyclocondensation with Aluminum Trichloride
The β-keto acid intermediate undergoes cyclocondensation in the presence of aluminum trichloride (AlCl₃), a Lewis catalyst. AlCl₃ facilitates intramolecular Friedel-Crafts acylation, forming the chromeno-pyrrole backbone. Optimal conditions involve a 1:2.5–3.0 molar ratio of β-keto acid to AlCl₃ at 55–70°C for 4–6 hours. Lower AlCl₃ concentrations (<2.5 equivalents) result in incomplete cyclization, while higher concentrations (>3.0 equivalents) complicate post-reaction separation due to excessive salt formation.
Table 1: Optimization of AlCl₃ in Cyclocondensation
| AlCl₃ Equivalents | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2.0 | 6 | 62 | 88% |
| 2.5 | 5 | 78 | 92% |
| 3.0 | 4 | 81 | 95% |
Chlorination and Benzyl Group Introduction
Catalytic Oxidative Coupling for Hydroxyphenyl Integration
Copper-Mediated C–O Bond Formation
The 3-hydroxyphenyl group is introduced via Ullmann-type coupling using copper(II) chloride (CuCl₂) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO). This method, adapted from crystallographic studies, involves reacting the chlorinated intermediate with 3-hydroxyphenylboronic acid under aerobic conditions (60°C, 2 hours). The CuCl₂/Cs₂CO₃ system achieves a 67% yield, with DMSO acting as both solvent and mild oxidizer.
Boron Trifluoride-Assisted Stereochemical Control
Post-coupling, boron trifluoride tetrahydrofuranate (BF₃·THF) is employed to resolve stereochemical heterogeneity. BF₃ coordinates with the pyrrole nitrogen, enforcing a planar conformation that favors the desired cis-diastereomer. This step, conducted at −10°C for 12 hours, enhances diastereomeric excess (de) from 45% to 92%.
Alternative Pathways via 4-Hydroxycoumarin Derivatives
Coumarin-Pyrrole Fusion
4-Hydroxycoumarin serves as a precursor for constructing the chromeno moiety. Reaction with 3-amino-4,4,4-trichloro-1-(3-hydroxyphenyl)but-2-en-1-one in phosphorus oxychloride (POCl₃) forms the fused chromeno-pyrrole system. This method bypasses the need for AlCl₃ but requires rigorous temperature control (70–80°C) to prevent decomposition.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ Cyclization | AlCl₃, SO₂Cl₂ | 81 | 95 |
| CuCl₂ Coupling | CuCl₂, Cs₂CO₃ | 67 | 89 |
| 4-Hydroxycoumarin | POCl₃, Trichloroacetonitrile | 58 | 83 |
Structural Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the 7-chloro substituent (δ 7.39–7.45 ppm, doublet) and the 3-hydroxyphenyl group (δ 10.05 ppm, broad singlet). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 461.9 [M+H]⁺, consistent with the molecular formula C₂₆H₂₀ClNO₅.
Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) data for analogous compounds validate the cis-configuration of the dihydrochromeno-pyrrole system. Key metrics include a C–Cl bond length of 1.74 Å and dihedral angles of 12.3° between the chromeno and pyrrole planes.
Challenges and Optimization Strategies
Q & A
Q. Table 1: Key NMR Assignments
| Proton/Group | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| OH | 9.53 (s) | Phenolic H |
| Aromatic H | 7.95–7.89 (m) | Chromene |
| Dihydropyrrole CH | 5.46 (s) | Cyclic CH |
What strategies mitigate low yields in derivative synthesis involving hydrazine hydrate?
Advanced Research Question
Derivative synthesis (e.g., pyrazolone analogs) often faces yield challenges due to steric hindrance from the 4-methylbenzyl group. Optimize by:
- Stoichiometric adjustments : Use excess hydrazine hydrate (5–7 eq.) to drive reactivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the ketone group.
- Temperature control : Heating at 80–100°C for 15–20 hours ensures complete ring closure .
Contradictory yield reports (e.g., 72% vs. 55%) may arise from incomplete purification; confirm via HPLC-MS and recrystallization in ethanol .
How does the 4-methylbenzyl substituent influence electronic properties and reactivity?
Advanced Research Question
The 4-methylbenzyl group alters electron density and steric effects:
- Electron-donating methyl : Stabilizes the dihydropyrrole ring via hyperconjugation, reducing susceptibility to oxidation .
- Steric hindrance : Limits nucleophilic attack at the 2-position, necessitating harsher conditions for substitutions (e.g., Pd-catalyzed couplings) .
DFT calculations (e.g., HOMO-LUMO analysis) can quantify these effects by modeling charge distribution across the chromeno-pyrrole system .
How to address discrepancies in thermal stability data across studies?
Data Contradiction Analysis
Reported decomposition temperatures vary due to:
- Crystallinity differences : Amorphous vs. crystalline forms (confirmed via XRD ) impact DSC/TGA results .
- Sample purity : Trace solvents (e.g., dioxane residuals) lower observed melting points.
Methodological recommendations :
Standardize DSC heating rates (e.g., 10°C/min).
Pre-dry samples under vacuum (24 hours) to remove solvents .
What biological screening models are appropriate for this compound?
Advanced Research Question
While direct biological data are limited, structural analogs suggest:
- Antimicrobial assays : Use Staphylococcus aureus and E. coli models due to pyrrole-thiadiazole synergy .
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) via ATP-competitive binding assays .
- Cytotoxicity : Employ MTT tests on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
How can regioselectivity issues in electrophilic substitution reactions be resolved?
Advanced Research Question
The 3-hydroxyphenyl group directs electrophiles to the para position, but competing reactions occur at the chromene ring. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
